molecular formula C21H23ClN4O2S B2670364 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113122-38-5

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2670364
CAS No.: 1113122-38-5
M. Wt: 430.95
InChI Key: LYRSWYUKKSYGHG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedatives (barbiturates), antivirals (idoxuridine, tenofovir, penciclovir), antimetabolites (raltitrexed), and diuretics (triamterene) .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Structural Elucidation and Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds through structural modifications and elucidations, which include the development of [1,2,4]Triazolo[4,3-a]pyrimidines, Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, and various pyrimidine derivatives. These studies are crucial for expanding the chemical libraries used in drug discovery and development, with a particular focus on antimicrobial applications. The synthesis processes often involve reactions with hydrazonoyl halides and the use of basic catalysts in specific solvents, highlighting the chemical versatility and potential for generating a wide array of derivatives from base compounds (Gomha et al., 2018).

Antimicrobial and Anticancer Activities

Several of the synthesized compounds have been evaluated for their antimicrobial activities against various bacterial and fungal strains. The results from these studies indicate mild to significant activities, suggesting the potential of these compounds in developing new antimicrobial agents. Additionally, the antimicrobial evaluation of some new pyrimidines and condensed pyrimidines indicates a potential pathway for discovering novel therapeutic agents with improved efficacy against resistant microbial strains (Essam Abdelghani et al., 2017).

Potential Biological Agents

The synthesis of tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents showcases the ongoing research into compounds with potential therapeutic applications. These studies involve complex chemical syntheses followed by evaluations of antimicrobial activities, providing insights into the structure-activity relationships that guide the development of more effective drugs (Akbari et al., 2008).

Properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O2S/c1-3-8-26-9-7-17-16(11-26)19(27)25-21(24-17)29-12-18-13(2)28-20(23-18)14-5-4-6-15(22)10-14/h4-6,10H,3,7-9,11-12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRSWYUKKSYGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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